4,4,6-Trimethyl-1-[(Z)-2-oxo-2-(2-pyridyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one
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Overview
Description
Reagents: 2-pyridinecarboxaldehyde.
Conditions: The condensation reaction is facilitated by an acid catalyst, typically p-toluenesulfonic acid, in a solvent like toluene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1-[(Z)-2-oxo-2-(2-pyridyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multi-step organic reactions
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Step 1: Synthesis of Pyrroloquinoline Core
Reagents: 4,4,6-Trimethyl-2-oxo-1,2-dihydroquinoline, ethyl acetoacetate.
Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1-[(Z)-2-oxo-2-(2-pyridyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated pyrroloquinoline.
Substitution: Halogenated pyrroloquinoline.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4,4,6-Trimethyl-1-[(Z)-2-oxo-2-(2-pyridyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory agent and its ability to modulate specific biological pathways. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-1-[(Z)-2-oxo-2-(2-pyridyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-2-oxo-1,2-dihydroquinoline
- 2-Pyridinecarboxaldehyde
- Quinoline derivatives
Uniqueness
Compared to similar compounds, 4,4,6-Trimethyl-1-[(Z)-2-oxo-2-(2-pyridyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one stands out due to its combined structural features, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C21H18N2O2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3Z)-9,11,11-trimethyl-3-(2-oxo-2-pyridin-2-ylethylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C21H18N2O2/c1-13-12-21(2,3)23-19-14(13)7-6-8-15(19)16(20(23)25)11-18(24)17-9-4-5-10-22-17/h4-12H,1-3H3/b16-11- |
InChI Key |
WVHSFRMUXZSAJS-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=CC=C3/C(=C/C(=O)C4=CC=CC=N4)/C2=O)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C(=CC(=O)C4=CC=CC=N4)C2=O)(C)C |
Origin of Product |
United States |
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